[1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Overview
Description
[1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone: is a complex organic compound that features a piperidine ring and a piperazine ring, both of which are functionalized with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of piperidine with 3-chlorobenzoyl chloride, followed by the coupling of the resulting intermediate with 4-phenylpiperazine. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purities. The use of automated systems can also reduce the need for manual intervention, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides. Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine and piperazine rings. Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require the use of catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as a potential treatment for various conditions, including neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors in the central nervous system, modulating their activity. This interaction can lead to changes in neurotransmitter levels, which may account for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone
- [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone
- [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-isopropylpiperazin-1-yl)methanone
Uniqueness
What sets [1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone apart from similar compounds is its specific substitution pattern, which can lead to unique interactions with biological targets. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
[1-(3-chlorobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2/c24-20-6-4-5-19(17-20)23(29)26-11-9-18(10-12-26)22(28)27-15-13-25(14-16-27)21-7-2-1-3-8-21/h1-8,17-18H,9-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEZRWWKMCQUIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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